Evidence Item 1: Physicochemical Profile Differentiation via Dual Substitution
The presence of both chloro and nitro groups significantly alters key drug-likeness parameters compared to the mono-chloro analog 6-chloro-4H-benzo[1,4]oxazin-3-one (CAS 7652-29-1). The target compound exhibits a lower computed lipophilicity (XLogP3-AA) of 1.3 versus 1.5 for the mono-chloro analog [1][2]. More critically, the polar surface area (PSA) is increased from approximately 38.3 Ų (for the analog lacking a nitro group) to 84.15 Ų for the target compound [1]. This difference represents a 120% increase in PSA, which is a major determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier.
| Evidence Dimension | Physicochemical Properties (Lipophilicity, Polar Surface Area) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; PSA = 84.15 Ų; MW = 228.59 g/mol |
| Comparator Or Baseline | 6-Chloro-4H-benzo[1,4]oxazin-3-one (CAS 7652-29-1): XLogP3-AA = 1.5; PSA ≈ 38.3 Ų; MW = 183.59 g/mol |
| Quantified Difference | ΔXLogP3 = -0.2 (13% lower lipophilicity); ΔPSA = +45.85 Ų (120% higher polar surface area) |
| Conditions | Computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2025 releases) [1][2]. |
Why This Matters
The substantially higher PSA and lower logP directly impact the molecule's ADME profile, making it a preferred intermediate when designing compounds intended to have lower CNS penetration or different solubility characteristics.
- [1] PubChem. (2025). Compound Summary for CID 11651535, 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 309259, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. View Source
